Cas no 117997-81-6 (Boc-DL-Glu(OBzl)-OH)

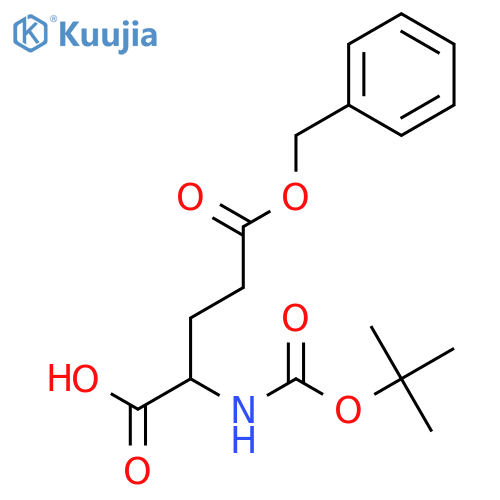

Boc-DL-Glu(OBzl)-OH structure

商品名:Boc-DL-Glu(OBzl)-OH

Boc-DL-Glu(OBzl)-OH 化学的及び物理的性質

名前と識別子

-

- 5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

- Boc-dl-glu(obzl)-oh

- Boc-DL-glutamic acid γ-benzyl ester

- Glutamic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester

- 2-tert-Butoxycarbonylamino-pentanedioic acid 5-benzyl ester

- Boc-3',5'-diiodo-L-tyrosine

- Boc-diiodotyrosine

- L-BOC-Diiodotyrosine

- L-N-Boc-3,5-diiodotyrosine

- N-Boc-3,5-diiodo-L-tyrosine

- N-Boc-o,o'-diiodo-tyrosine

- Boc-DL-glutamic acid γ-benzyl ester≥ 99% (TLC)

- EINECS 237-008-0

- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

- 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid

- AS-10406

- 4-Oxo-2-spiro(piperidine-4-yl)benzopyranhydrochloride

- 5-benzyloxy-2-(t-butoxycarbonylamino)-5-oxopentanoic acid

- FD21501

- FT-0639281

- Z2044782738

- SCHEMBL2009896

- MFCD00798612

- AJDUMMXHVCMISJ-UHFFFAOYSA-N

- CS-0173368

- 117997-81-6

- CHEMBL2403046

- Boc-DL-glutamic acid gamma-benzyl ester

- SY041312

- FT-0629744

- MFCD00038258

- SY041313

- AKOS022186438

- EN300-6746817

- Boc-L-Glutamic acid 5-benzylester

- 5-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXOPENTANOIC ACID

- 5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid; 5-(Benzyloxy)-N-(tert-butoxycarbonyl)-5-oxonorvaline;

- N-(tert-Butoxycarbonyl)-D-glutamic acid 5-benzyl ester; 5-Benzyl N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate

- Boc-DL-Glu(OBzl)-OH

-

- MDL: MFCD00798612

- インチ: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)

- InChIKey: AJDUMMXHVCMISJ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC(C(O)=O)CCC(OCC1=CC=CC=C1)=O)=O)C

計算された属性

- せいみつぶんしりょう: 337.15300

- どういたいしつりょう: 337.15253745g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 11

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- ふってん: 522.6±50.0°C

- PSA: 101.93000

- LogP: 2.87880

Boc-DL-Glu(OBzl)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB446760-10 g |

Boc-DL-glu(OBzl)-OH; . |

117997-81-6 | 10g |

€278.00 | 2022-06-10 | ||

| eNovation Chemicals LLC | D535142-10g |

5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |

117997-81-6 | 98% | 10g |

$1285 | 2024-08-03 | |

| eNovation Chemicals LLC | Y1290131-100g |

Boc-DL-Glu(OBzl)-OH |

117997-81-6 | 97% | 100g |

$195 | 2024-06-07 | |

| Enamine | EN300-6746817-0.25g |

5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |

117997-81-6 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B924777-5g |

5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |

117997-81-6 | 97% | 5g |

¥283.50 | 2022-09-02 | |

| TRC | B649405-25g |

Boc-DL-Glu(OBzl)-OH |

117997-81-6 | 25g |

$ 150.00 | 2023-04-18 | ||

| Enamine | EN300-6746817-0.1g |

5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |

117997-81-6 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Cooke Chemical | A2250956-100g |

Boc-DL-glutamicacidgamma-benzylester |

117997-81-6 | ≥98% | 100g |

RMB 2559.20 | 2025-02-20 | |

| abcr | AB446760-5 g |

Boc-DL-glu(OBzl)-OH; . |

117997-81-6 | 5g |

€90.80 | 2023-06-16 | ||

| Enamine | EN300-6746817-10.0g |

5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |

117997-81-6 | 95.0% | 10.0g |

$138.0 | 2025-03-21 |

Boc-DL-Glu(OBzl)-OH 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

117997-81-6 (Boc-DL-Glu(OBzl)-OH) 関連製品

- 5680-86-4(Z-Glu(OBzl)-OH)

- 30925-18-9((S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester)

- 3705-42-8(Z-Glu-OBzl)

- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)

- 35793-73-8(Boc-D-Glu(Obzl)-Oh)

- 13574-13-5((2S)-5-benzyloxy-2-(tert-butoxycarbonylamino)-5-oxo-pentanoic acid)

- 30924-93-7(Boc-Glu-OBzl)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117997-81-6)Boc-DL-Glu(OBzl)-OH

清らかである:99%

はかる:100g

価格 ($):176.0